Crenatine

Antibacterial Gram-positive Natural Product

Crenatine (1-Ethyl-4-methoxy-β-carboline) is a naturally occurring β-carboline alkaloid with demonstrated Gram-positive selective antibacterial activity—S. aureus identified as the most susceptible organism. Unlike harmine or 1-acetyl-β-carboline analogs, its 1-ethyl-4-methoxy substitution pattern delivers distinct potency and selectivity. Use as a validated starting point for anti-staphylococcal SAR campaigns, a chemical probe for Gram-positive vs. Gram-negative mechanistic studies, or a reference standard for natural product dereplication. Available in ≥98% HPLC purity for rigorous research applications.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 26585-14-8
Cat. No. B031384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrenatine
CAS26585-14-8
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C2=C1NC3=CC=CC=C32)OC
InChIInChI=1S/C14H14N2O/c1-3-10-14-13(12(17-2)8-15-10)9-6-4-5-7-11(9)16-14/h4-8,16H,3H2,1-2H3
InChIKeyLWWRUTVIAQDHRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Crenatine (CAS 26585-14-8) Procurement Guide: A Validated Antibacterial β-Carboline Alkaloid for Research


Crenatine (CAS 26585-14-8), also known as 1-Ethyl-4-methoxy-β-carboline, is a naturally occurring β-carboline alkaloid isolated from plants such as *Quassia undulata* and *Picrasma crenata* . Belonging to the harmala alkaloid class , it is a nitrogen-containing heterocyclic compound (molecular formula C14H14N2O, MW 226.27 g/mol) characterized by a fused pyrido[3,4-b]indole core . Its primary documented bioactivity is antibacterial, with a demonstrated preference for Gram-positive strains . This guide focuses on the verifiable, quantitative differentiators that define Crenatine's utility in research and development.

Why a β-Carboline Scaffold is Not Sufficient: Specific Substituents Dictate Crenatine's Activity Profile


The β-carboline alkaloid family is chemically diverse and exhibits a wide array of biological activities, from CNS modulation to antimicrobial effects . For researchers in antibacterial discovery, assuming functional interchangeability between Crenatine and other β-carbolines—such as harmine, harmaline, or even the closely related 1-acetyl-β-carboline—is a significant risk. The specific substitution pattern on the pyridoindole core dictates the spectrum and potency of activity. For instance, while Crenatine (1-ethyl-4-methoxy-β-carboline) demonstrates Gram-positive selective antibacterial activity at a defined concentration , the 1-acetyl analog shows a different MIC range against MRSA . The following section details the specific, quantifiable attributes of Crenatine that differentiate it from its in-class peers.

Quantitative Evidence for Selecting Crenatine (CAS 26585-14-8) Over Analogs


Crenatine's Gram-Positive Selective Antibacterial Activity: A Quantitative Comparison

Crenatine demonstrates a selective antibacterial effect favoring Gram-positive over Gram-negative bacteria. This is a key differentiator when compared to broad-spectrum β-carbolines or other alkaloids with different selectivity profiles. In a standardized in vitro assay, Crenatine showed clear activity against a panel of seven Gram-positive strains, while exhibiting no activity against ten Gram-negative strains and a yeast control at the same test concentration .

Antibacterial Gram-positive Natural Product

Species-Specific Susceptibility Within Gram-Positive Bacteria

Within the panel of susceptible Gram-positive organisms, Crenatine's potency is not uniform. The data identify *Staphylococcus aureus* as the most susceptible species, a finding that provides a clear direction for further mechanistic studies and potential lead optimization . This contrasts with other β-carbolines, like 1-acetyl-β-carboline, which have documented MIC values against MRSA but a different overall profile .

Staphylococcus aureus Antibacterial MIC

Differentiation from Closely Related Analogs: The Case of Crenatidine

Crenatine (1-ethyl-4-methoxy-β-carboline) is structurally distinct from its co-isolated analog, Crenatidine (1-ethyl-4,8-dimethoxy-β-carboline), by a single methoxy group at the C8 position . While both are β-carbolines, the primary literature assigns antimicrobial activity specifically to Crenatine. Crenatidine is not reported to possess the same activity profile, underscoring that the C4-methoxy substitution pattern of Crenatine is a critical determinant for its antibacterial action.

Structure-Activity Relationship SAR β-Carboline

Defined Research Applications for Crenatine (CAS 26585-14-8) Based on Verifiable Evidence


Lead Compound for Targeted Anti-Staphylococcal Drug Discovery

Based on evidence identifying *Staphylococcus aureus* as the most susceptible organism to Crenatine , this compound serves as a validated starting point for medicinal chemistry campaigns aimed at developing novel anti-staphylococcal agents. Researchers can use Crenatine to conduct structure-activity relationship (SAR) studies, exploring modifications to the β-carboline core to improve potency and pharmacokinetic properties against this specific pathogen.

Tool for Investigating Gram-Positive Specific Mechanisms of Action

Crenatine's complete lack of activity against a panel of 10 Gram-negative strains and a yeast control at the same concentration makes it a valuable chemical probe. It can be used in comparative studies to dissect the fundamental differences in bacterial cell wall structure, membrane permeability, or intracellular targets between Gram-positive and Gram-negative bacteria.

Reference Standard for β-Carboline Alkaloid Chemistry and Bioactivity

As a well-characterized natural product with a defined structure (1-ethyl-4-methoxy-β-carboline) and documented bioactivity , Crenatine serves as an essential reference standard. This is critical for analytical chemistry, natural product dereplication, and quality control in academic and industrial settings where β-carboline alkaloids are isolated or synthesized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crenatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.